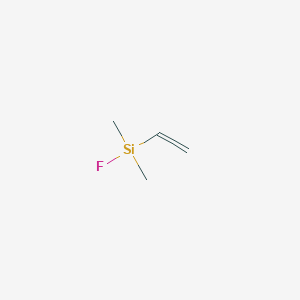

Vinyldimethylfluorosilane

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-fluoro-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FSi/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWIDSZAIGIHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38755-76-9 | |

| Record name | 38755-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Si Bond Formation

Reactions with Alkyllithium ReagentsThe reactions of Vinyldimethylfluorosilane with alkyllithium reagents such as tert-butyllithium (B1211817), sec-butyllithium, and n-butyllithium are complex.researchgate.netThese reactions can proceed via several pathways, including:

Addition to the double bond: This leads to the formation of silene (compounds with a silicon-carbon double bond) or silenoid intermediates. researchgate.netacs.org

Fluorine substitution: The alkyllithium reagent can replace the fluorine atom on the silicon. acs.org

Vinyl substitution: An unprecedented reaction where the vinyl group is substituted. researchgate.netacs.org

The specific products, such as 1,3-disilacyclobutanes, depend on the reaction conditions, particularly the solvent used (e.g., hexane (B92381) vs. tetrahydrofuran). acs.org For instance, with tert-butyllithium in hexane, a significant portion of the resulting 1,3-disilacyclobutanes are formed through silene dimerization. acs.org

Polymerization Science and Material Applications

Homopolymerization of Vinylsilane Derivatives

The homopolymerization of vinylsilane derivatives can proceed through various mechanisms, including radical, anionic, and coordination polymerization, yielding polymers with distinct structures and properties. acs.orgacs.org The specific pathway and resulting polymer architecture are highly dependent on the catalyst and reaction conditions employed. acs.org

For instance, the polymerization of vinylsilane (CH₂=CHSiH₃) has been extensively studied. acs.orgacs.org Radical polymerization, initiated by catalysts like 2,2-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), results in a liquid polymer with a molecular weight (Mn) between 500 and 1500. acs.orgacs.org The structure of this polymer is a combination of [−CH₂CH(SiH₃)−]ₓ and [−CH₂CH₂SiH₂−]y units, indicating that both vinyl polymerization and polyaddition reactions involving the Si-H bond occur. acs.org In contrast, anionic polymerization using catalysts such as n-BuLi yields a liquid polymer of similar molecular weight but with a rearranged structure of [−CH(CH₃)SiH₂−]. acs.orgacs.org A solid polymer with the structure [−CH₂CH(SiH₃)−] can be obtained through coordinated anionic polymerization. acs.org

Another relevant example is the photoactivated hydrosilation polymerization of vinyldimethylsilane. acs.orgacs.org Using bis(acetylacetonato)platinum(II) as a photoactivated catalyst, vinyldimethylsilane polymerizes to form poly[(dimethyl)vinylsilane] as the main product. acs.orgacs.org An interesting feature of this reaction is that the catalyst remains active after the initial photoactivation, leading to a gradual increase in the polymer's molecular weight over time due to the end-linking of polymer chains. acs.orgacs.org Shortly after irradiation, the weight-average molecular weight (Mw) was 5500 g/mol , which increased to 12,300 g/mol after six months. acs.org

Table 1: Polymerization of Vinylsilane (CH₂=CHSiH₃) via Different Catalytic Methods acs.orgacs.orgThis table is interactive. Click on the headers to sort.

| Polymerization Method | Catalyst Example | Polymer Structure | Physical State | Molecular Weight (Mn) |

|---|---|---|---|---|

| Radical Polymerization | AIBN, BPO | [−CH₂CH(SiH₃)−]ₓ[−CH₂CH₂SiH₂−]y | Colorless Liquid | 500–1500 |

| Anionic Polymerization | n-BuLi | [−CH(CH₃)SiH₂−] | Colorless Liquid | 500–1500 |

| Coordinated Anionic Polymerization | Ziegler-Natta Catalyst | [−CH₂CH(SiH₃)−] | White Solid | Slightly Soluble |

**4.2. Copolymerization Strategies

Copolymerization significantly broadens the scope of materials derived from vinylsilanes, allowing for the fine-tuning of properties by incorporating different monomer units. Both radical and anionic pathways have been successfully employed to create novel copolymers.

Anionic polymerization techniques have been developed to synthesize unique silicon-containing polymers. rsc.orgrsc.org For example, the anionic stitching polymerization of styryl(vinyl)silanes creates polymers with fused sila-bicyclic structures in the main chain. rsc.orgrsc.org These materials exhibit high thermal stability and are transparent in the visible light region. rsc.org This anionic polymerization can proceed in a living fashion, enabling the synthesis of block copolymers by subsequently adding another monomer, such as styrene. rsc.org

Radical polymerization is also a versatile method for creating vinylsilane copolymers. mcmaster.cagoogle.com Acrylosilane polymers can be prepared by the free-radical copolymerization of vinyl alkoxy silane (B1218182) monomers with acrylate (B77674) monomers. google.com These copolymers are utilized in applications such as acid etch-resistant coatings for the automotive industry. google.com The polymerization can be carried out using conventional free-radical techniques, often in a two-step process. google.com The reactivity of the vinylsilane in radical copolymerization allows for the incorporation of reactive Si-H groups along the polymer backbone, which can be used for subsequent grafting reactions. mcmaster.ca

The synthesis of telechelic polymers—polymers with reactive functional groups at their chain ends—is crucial for creating well-defined networks and block copolymers. A robust method for preparing telechelic vinyl-functional siloxane copolymers is through the borane-catalyzed polycondensation of hydrosilanes and alkoxysilanes, a process also known as the Piers–Rubinsztajn reaction. researchgate.netrsc.orgrsc.org

This approach allows for the synthesis of multifunctional siloxane copolymers with terminal vinyl or allyl groups and controlled molecular weights, ranging from approximately 13,200 to 70,300 g/mol . researchgate.netrsc.orgrsc.orgresearchgate.net The reaction is rapid and efficient at ambient temperatures, using low concentrations of the tris(pentafluorophenyl)borane (B72294) catalyst. rsc.orgrsc.org A key advantage of this method is the ability to create copolymers with spatially well-distributed functional groups along the polymer backbone, in addition to the terminal vinyl groups. rsc.org These terminal vinyl groups are essential for subsequent platinum-catalyzed cross-linking reactions with hydrosilane cross-linkers, forming silicone elastomers. rsc.org

Table 2: SEC Results for Synthesized Telechelic Siloxane Copolymers rsc.orgresearchgate.netThis table is interactive. Click on the headers to sort.

| Copolymer ID | Pre-polymer Mn (g/mol) | Resulting Copolymer Mw (g/mol) | Polydispersity Index (Mw/Mn) | Terminal Group |

|---|---|---|---|---|

| Copolymer A-1 | ~580 | 13,200 | 2.84 | Methoxy |

| Copolymer A-2 | ~580 | 15,600 | 3.62 | Vinyl |

| Copolymer B-1 | ~1200 | 35,500 | 2.20 | Methoxy |

| Copolymer B-2 | ~1200 | 70,300 | 3.80 | Vinyl |

Development of Advanced Polysiloxane Materials

Vinyl-functional silanes and the resulting siloxanes are instrumental in the formulation of high-performance polysiloxane materials. Their ability to participate in curing reactions is fundamental to the production of durable silicone rubbers and coatings.

UV-curable Polydimethylsiloxane (PDMS) formulations are a class of materials that can be rapidly cured from a liquid to a solid elastomer upon exposure to ultraviolet light. myu-group.co.jp This technology is vital for applications requiring precise patterning, such as microfluidics, MEMS, and 3D printing. myu-group.co.jpresearchgate.net

The curing chemistry is typically based on a photo-activated hydrosilylation reaction. myu-group.co.jp The formulation is generally a two-part system: one part contains a vinyl-functional silicone polymer (e.g., vinyl-terminated PDMS), and the other part contains a hydride-functional siloxane (e.g., a methylhydrosiloxane-dimethylsiloxane copolymer). gelest.com A photoinitiator, usually a platinum-based complex, is included in the vinyl-containing part. gelest.comlencolo37.com When exposed to UV light, the photoinitiator generates a catalytically active species that triggers the rapid addition of the Si-H groups across the vinyl groups, forming a cross-linked network. myu-group.co.jplencolo37.com The viscosity of the base polymers and the concentration of the cross-linker can be adjusted to control the rheology and final mechanical properties of the cured material. gelest.com

Table 3: Typical Components of a Two-Part UV-Curable PDMS System gelest.comThis table is interactive. Click on the headers to sort.

| Component | Function | Example Compound | Typical Part |

|---|---|---|---|

| Base Polymer | Forms the main polymer network | Vinyl-terminated polydimethylsiloxane | Part A |

| Cross-linker | Reacts with the base polymer to form cross-links | Methylhydrosiloxane-dimethylsiloxane copolymer | Part B |

| Catalyst | Initiates the curing reaction upon UV exposure | Platinum-divinylsiloxane complex | Part A |

| Inhibitor | Prevents premature curing, provides pot life | Acetylenic alcohols | Part A |

| Filler | Reinforces the elastomer, improves mechanical properties | Fumed silica | Part A or B |

The exceptional thermal stability of silicones is a result of the high bond energy of the siloxane (Si-O-Si) backbone. ipc.orgresearchgate.net However, to be useful as elastomers, linear polysiloxane chains must be cross-linked into a three-dimensional network. uni-wuppertal.de Vinyl-functional silanes play a critical role in the most advanced and widely used cross-linking methods, which enhance the thermal stability and mechanical properties of the final material. uni-wuppertal.deresearchgate.net

There are three primary methods for curing (cross-linking) silicone rubber:

Addition Curing: This method involves the hydrosilylation reaction between a vinyl-functional polymer and a Si-H functional cross-linking agent, catalyzed by a platinum complex. uni-wuppertal.de It is a highly efficient reaction with no byproducts, allowing for deep-section curing and resulting in a durable network with high thermal stability. ipc.orguni-wuppertal.de

Peroxide Curing: In this process, organic peroxides are used to generate free radicals at high temperatures. uni-wuppertal.de These radicals can abstract hydrogen atoms from methyl groups on the siloxane chains, creating polymer radicals that combine to form cross-links. Incorporating a small percentage (0.5–1.0 mol %) of vinyl groups into the polymer makes the cross-linking more selective and efficient, leading to vulcanizates with superior properties. uni-wuppertal.de

Condensation Curing: This involves the reaction of α, ω-dihydroxypolydimethylsiloxanes with a silane cross-linker, typically an alkoxysilane, catalyzed by a tin compound. uni-wuppertal.de This reaction releases a small molecule byproduct, such as alcohol. uni-wuppertal.de

Addition curing using vinyl-functional siloxanes is often preferred for high-performance applications due to the precise control over the reaction and the stability of the resulting ethylene (B1197577) bridges. uni-wuppertal.de The resulting cross-linked structure is what gives silicone rubber its robust mechanical properties and maintains its integrity at elevated temperatures. ipc.orgresearchgate.net

Functional Materials Derived from Silacycle Synthesis

Silacycles, cyclic compounds containing one or more silicon atoms in the ring, are valuable building blocks in materials science. nih.govfrontiersin.org Their incorporation into molecular structures can modulate photophysical and electronic properties, making them useful in the development of functional materials. nih.govchemrxiv.org The synthesis of diverse silacycles is an active area of research, with various strategies being developed to construct these unique molecular architectures. frontiersin.orgrsc.org

While direct synthesis of silacycles from vinyldimethylfluorosilane is not extensively documented, the known reactivity of vinylsilanes and chlorosilanes provides a basis for proposing potential synthetic routes. nih.govchemrxiv.orgresearchgate.net Vinylsilanes are recognized for their versatile reactivity and their ability to participate in cyclization reactions to form complex silacycles. researchgate.net

One emerging strategy for silacycle synthesis involves the reductive activation of chlorosilanes. nih.govchemrxiv.org This method can generate silyl (B83357) radicals, which can then undergo intramolecular cyclization. nih.gov Given that this compound contains both a reactive vinyl group and a silicon-fluorine bond, it could potentially be a substrate for similar transformations.

Another approach involves the transition metal-catalyzed cyclization of vinylsilanes. researchgate.net For instance, photocatalyzed cycloaromatization of ortho-alkynylaryl vinylsilanes has been shown to produce naphthyl-fused benzosiloles. researchgate.net This highlights the utility of the vinylsilyl group in constructing complex, π-conjugated silacycles. The development of such synthetic methods could pave the way for new functional materials with tailored optical and electronic properties. researchgate.net

The functional materials derived from these silacycles have potential applications in various fields. For example, π-conjugated dibenzosiloles are of interest for their use in organic electronics. rsc.org The unique properties endowed by the silicon atom in the cyclic structure, such as altered bond angles and electronic effects, can lead to materials with novel characteristics for use in sensors, organic light-emitting diodes (OLEDs), and other advanced applications. nih.govfrontiersin.org

Table 2: Potential Synthetic Strategies for Silacycles from Vinylsilane Precursors

| Synthetic Strategy | Key Reactants/Conditions | Potential Silacycle Products |

| Reductive Activation | Chlorosilanes, reducing agent | Various saturated and unsaturated silacycles |

| Photocatalyzed Cycloaromatization | ortho-alkynylaryl vinylsilanes, arylsulfonyl azides, Ir(III) catalyst | Naphthyl-fused benzosiloles |

| Transition Metal-Catalyzed Cyclovinylation | Arylalkylsilanes, alkynes, Rh/Pd catalysts | Benzosiloles |

This table outlines general strategies for silacycle synthesis that could potentially be adapted for precursors like this compound.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the in-depth analysis of vinyldimethylfluorosilane and its derivatives. It provides crucial information on the molecular structure and is instrumental in monitoring the progress of chemical reactions. magritek.comnih.gov Different nuclei, such as ¹H, ¹³C, ¹⁹F, and ²⁹Si, offer unique perspectives on the compound's chemical environment.

¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms within the molecule. The vinyl group protons and the methyl group protons of this compound exhibit characteristic chemical shifts and coupling patterns, which can be used to follow reactions involving these groups. wisc.edu The integration of ¹H NMR signals allows for the quantification of reactants and products over time, providing kinetic data for the reaction. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR is used to probe the carbon skeleton of the molecule. research-solution.comnmrdb.org Although less sensitive than ¹H NMR, it offers a wider range of chemical shifts, often allowing for the unambiguous identification of different carbon environments within the molecule and its reaction products. hmdb.caresearchgate.netdrugbank.comsigmaaldrich.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for studying fluorinated compounds like this compound due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. rsc.orgscholaris.caacgpubs.org This technique is highly sensitive to changes in the electronic environment around the fluorine atom, making it an excellent tool for monitoring reactions at the silicon-fluorine bond. acgpubs.orguni-konstanz.deuq.edu.au The absence of naturally occurring fluorinated species in most biological and organic systems minimizes background interference. scholaris.ca

²⁹Si NMR Spectroscopy: Silicon-29 NMR provides direct information about the silicon atom and its coordination environment. researchgate.netgeologyscience.ruumass.edu While the low natural abundance and sensitivity of the ²⁹Si nucleus can necessitate longer acquisition times, the resulting data is highly informative. researchgate.net Changes in the chemical shift of the silicon nucleus can indicate the substitution of the fluorine atom or reactions involving the vinyl group. research-solution.comresearchgate.net

Reaction Monitoring: The ability to acquire NMR spectra at various time points during a reaction allows for real-time monitoring of the consumption of starting materials and the formation of products and intermediates. magritek.comkobv.de This provides valuable mechanistic and kinetic insights. For instance, in the hydrosilylation reaction of this compound, NMR can track the disappearance of the vinyl protons and the appearance of new signals corresponding to the alkylsilane product.

Structural Analysis: High-resolution NMR techniques, including two-dimensional methods like COSY, HSQC, and HMBC, can be employed to definitively assign all proton, carbon, and silicon signals in this compound and its derivatives. These assignments are crucial for confirming the structures of new compounds synthesized from this precursor.

Below is a table summarizing typical NMR spectroscopic data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 5.8 - 6.2 | m | CH=CH₂ | |

| ¹H | 0.3 - 0.5 | d | Si-CH₃ | |

| ¹³C | 130 - 140 | =CH₂ | ||

| ¹³C | 125 - 135 | Si-CH= | ||

| ¹³C | -2 - 2 | Si-CH₃ | ||

| ¹⁹F | -150 to -160 | Si-F | ||

| ²⁹Si | -10 to -20 | Si |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. pitt.edu

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Mechanistic Insights and Material Characterization

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques for probing the vibrational modes of molecules, providing valuable information about the functional groups present in this compound. mdpi.com These methods are instrumental in gaining mechanistic insights into its reactions and characterizing the resulting materials. fu-berlin.dempg.despectroscopyonline.com

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. These include the Si-F, Si-C, C=C, and C-H bonds. The positions and intensities of these bands can be used to identify the compound and monitor its transformation during chemical reactions. spectroscopyonline.com

Mechanistic Insights: By monitoring the changes in the IR spectrum during a reaction, it is possible to follow the disappearance of reactant functional groups and the appearance of product functional groups. fu-berlin.de For example, in the polymerization of this compound, the decrease in the intensity of the C=C stretching vibration of the vinyl group can be used to track the progress of the reaction. Similarly, reactions involving the Si-F bond can be monitored by observing changes in its characteristic absorption band.

Material Characterization: FTIR spectroscopy is widely used to characterize polymers and other materials derived from this compound. The resulting spectra provide a fingerprint of the material's chemical structure, allowing for the identification of its constituent functional groups and an assessment of its purity and composition. spectroscopyonline.com For instance, the incorporation of this compound into a polymer matrix can be confirmed by the presence of characteristic Si-C and other organosilane-related bands in the FTIR spectrum of the final product.

The table below lists some of the key infrared absorption frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | =C-H (vinyl) |

| ~2970 | C-H stretch | -CH₃ (methyl) |

| ~1600 | C=C stretch | C=C (vinyl) |

| ~1410 | CH₂ scissoring | =CH₂ (vinyl) |

| ~1260 | CH₃ symmetric deformation | Si-CH₃ |

| ~960 | C-H out-of-plane bend | =C-H (vinyl) |

| ~840 | Si-C stretch | Si-C |

| ~700-800 | Si-F stretch | Si-F |

Surface-Enhanced Infrared Spectroscopy (SEIRA) is a highly sensitive technique that enhances the infrared absorption of molecules adsorbed on or near metallic nanostructures. core.ac.ukspectroscopyonline.commdpi.comspringernature.com This enhancement allows for the detection and characterization of very small amounts of material, such as monolayers of organosilanes on a surface. spectroscopyonline.comnih.gov

In the context of this compound, SEIRA can be used to study the interaction of this organosilane with various surfaces. By depositing a thin film of this compound onto a SEIRA-active substrate (typically composed of gold or silver nanoparticles), it is possible to obtain a high-quality infrared spectrum of the adsorbed molecules. This can provide valuable information about the orientation and bonding of the organosilane on the surface, as well as any chemical transformations that may occur upon adsorption. spectroscopyonline.com This technique is particularly useful for understanding the initial stages of surface modification and film formation, which are critical for applications such as adhesion promotion and surface coating. The enhancement of the vibrational signals in SEIRA arises from the localized surface plasmon resonance of the metallic nanostructures, which leads to a significant increase in the electric field experienced by the adsorbed molecules. spectroscopyonline.comnih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. rsc.org For this compound, mass spectrometry provides definitive confirmation of its molecular weight and offers insights into its fragmentation patterns under ionization. aston.ac.uk

Molecular Weight Determination: In a mass spectrometer, molecules are ionized, and the resulting molecular ion (M⁺) peak in the mass spectrum corresponds to the molecular weight of the compound. savemyexams.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. bioanalysis-zone.com

Fragment Analysis: The ionization process can cause the molecular ion to break apart into smaller, charged fragments. uab.edu The pattern of these fragment ions is characteristic of the original molecule's structure and can be used for its identification. libretexts.orgslideshare.net For this compound, common fragmentation pathways may involve the loss of a methyl group (CH₃), a vinyl group (CH=CH₂), or a fluorine atom. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. research-solution.com Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis by selecting a specific fragment ion and subjecting it to further fragmentation. fu-berlin.delcms.cz

A hypothetical fragmentation pattern for this compound is presented in the table below.

| m/z | Possible Fragment Ion | Identity of Lost Neutral Fragment |

| 106 | [CH₂=CHSi(CH₃)₂F]⁺ | (Molecular Ion) |

| 91 | [CH₂=CHSi(CH₃)F]⁺ | CH₃ |

| 87 | [Si(CH₃)₂F]⁺ | CH₂=CH |

| 79 | [CH₂=CHSiF]⁺ | (CH₃)₂ |

| 61 | [SiF]⁺ | CH₂=CH, (CH₃)₂ |

This table represents a simplified and hypothetical fragmentation pattern. Actual fragmentation can be more complex.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. wikipedia.org DFT calculations allow for the elucidation of reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. sumitomo-chem.co.jpresearchgate.net This approach has been instrumental in understanding various reactions involving organosilanes.

In the context of reactions involving vinyldimethylfluorosilane, DFT can be employed to study mechanisms such as hydrosilylation, polymerization, and other functionalization reactions. For instance, in platinum-catalyzed hydrosilylation, DFT studies have helped to refine the Chalk-Harrod mechanism, suggesting pathways involving alkene insertion into the metal-silyl bond followed by reductive elimination. ethernet.edu.et While specific DFT studies solely focused on this compound are not extensively detailed in the provided results, the principles of applying DFT to similar organosilane reactions are well-established. amazonaws.comrsc.org For example, DFT calculations have been used to investigate the regioselectivity in the copolymerization of styrenic molecules with propylene (B89431) using a zirconocene (B1252598) catalyst, revealing insights into the insertion mechanism of vinyl groups. mdpi.com

Researchers utilize DFT to model the reactants, products, and any proposed intermediates and transition states along a reaction coordinate. By calculating the Gibbs free energies of these species, a reaction energy profile can be constructed. researchgate.netfrontiersin.org This profile provides quantitative data on the thermodynamic and kinetic feasibility of different proposed mechanistic pathways. For example, a lower calculated activation Gibbs free energy for one pathway over another suggests it is the more likely mechanism. sumitomo-chem.co.jp

Table 1: Representative Applications of DFT in Elucidating Reaction Mechanisms

| Reaction Type | Information Gained from DFT Calculations |

| Catalytic Hydrosilylation | Elucidation of catalytic cycles, determination of rate-determining steps, and prediction of stereoselectivity. ethernet.edu.et |

| Polymerization | Understanding monomer insertion mechanisms and predicting regioselectivity. mdpi.com |

| Electrophilic Substitution | Supporting classical electrophilic aromatic substitution (SEAr) mechanisms through the analysis of transition state structures. researchgate.net |

| Radical Reactions | Investigating the stability of radical intermediates and predicting reaction outcomes. amazonaws.comnih.gov |

It is important to note that the accuracy of DFT calculations depends on the choice of the functional and basis set, and results should ideally be benchmarked against experimental data where possible. sumitomo-chem.co.jp

Modeling of Intermediate Species and Transition States in Organosilane Reactions

The study of short-lived intermediate species and transition states is crucial for a complete understanding of a reaction mechanism. york.ac.uknumberanalytics.com Computational modeling, particularly with DFT, allows for the characterization of these transient structures that are often impossible to isolate and study experimentally. lbl.gov

In reactions involving this compound, various intermediates can be proposed, including radical species, silyl (B83357) anions, or metal-complexed intermediates in catalyzed reactions. nih.govresearchgate.netmdpi.com For example, in radical silylation reactions, DFT calculations can model the structure and stability of the silyl radical intermediate and the subsequent benzylic radical formed upon addition to an alkene. nih.govresearchgate.net

Transition state (TS) modeling is a key aspect of these studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. arxiv.org By locating the TS structure and calculating its energy, the activation barrier for the reaction can be determined. For instance, in the ipso-nitration of organosilanes, computational studies have supported a highly ordered transition state for the electrophilic aromatic substitution mechanism. researchgate.net

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it correctly connects the desired reactants and products on the potential energy surface. smu.edu

Table 2: Computationally Modeled Intermediates and Transition States in Organosilane Chemistry

| Type of Species | Role in Reaction | Information from Modeling |

| Silyl Radicals | Reactive intermediates in radical additions and substitutions. | Geometry, spin density distribution, and stability. nih.gov |

| Silenes/Silenoids | Proposed intermediates in reactions with organolithium reagents. | Structure and dimerization pathways. researchgate.net |

| Metal-Alkene Complexes | Intermediates in transition-metal-catalyzed reactions like hydrosilylation. | Bonding nature and subsequent insertion reaction barriers. ethernet.edu.et |

| Transition States | Highest energy point in a reaction step, defining the activation barrier. | Geometric parameters (bond lengths/angles) of bond formation/breakage and activation energy. researchgate.netarxiv.org |

| Carbocation Intermediates | Formed in reactions such as acid-catalyzed cyclizations. | Stability, conformation, and influence on stereoselectivity. nih.govmdpi.com |

The insights gained from modeling these transient species are invaluable for rationalizing observed product distributions, stereoselectivity, and for designing more efficient and selective catalysts and reaction conditions. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, which in turn governs its reactivity. rsc.orgunitn.it Methods like DFT can be used to calculate a variety of electronic properties that serve as reactivity descriptors. osti.govnih.gov

For this compound, these calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. mdpi.com

These calculated electronic properties can be used to predict how this compound will behave in different chemical environments. For example, the MEP can identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. nih.gov The Fukui function is another tool used to predict reactive sites within a molecule. mdpi.com

Quantum chemical calculations can also be used to predict various chemical properties and reaction outcomes. arxiv.orgscienceopen.com For instance, by calculating the relative energies of different possible products, one can predict the thermodynamic favorability of a reaction. frontiersin.org Furthermore, machine learning models are increasingly being combined with quantum chemical data to predict reaction rates and solvent effects with greater speed and accuracy. nih.gov These predictive capabilities are crucial for the in silico design of new materials and synthetic methodologies, potentially reducing the need for extensive experimental screening. rsc.orgrsc.org

Table 3: Key Electronic Properties and Their Significance in Reactivity Prediction

| Electronic Property | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; higher energy suggests greater nucleophilicity. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; lower energy suggests greater electrophilicity. mdpi.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential mapped onto the electron density surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for electrophilic and nucleophilic attack. nih.gov |

| Fukui Function | Describes the change in electron density at a given point when the number of electrons is changed. | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks. mdpi.com |

| Mulliken Population Analysis | A method for estimating partial atomic charges. | Provides insight into electrostatic interactions and charge distribution within the molecule. mdpi.com |

These computational tools, from detailed mechanistic explorations with DFT to the prediction of reactivity based on electronic structure, provide a powerful framework for understanding and manipulating the chemistry of this compound. arxiv.orgrsc.orgchemrxiv.org

Vinyldimethylfluorosilane As a Strategic Chemical Building Block

Contribution to Organic Synthesis and Drug Discovery Research

The synthesis of tailor-made organic compounds is fundamental to the advancement of pharmaceutical development and the study of natural products. uni-bayreuth.de In this context, vinyldimethylfluorosilane serves as a key component, offering unique reactivity that is leveraged in the construction of complex molecular architectures. The presence of both a vinyl group and a fluorine atom on the silicon center provides orthogonal reactivity, enabling selective transformations at either site. This dual functionality is particularly advantageous in multi-step synthetic sequences where precise control over chemical reactions is paramount.

While direct examples of this compound in publicly documented drug discovery pipelines are not prevalent, its utility is implied through the broader role of synthetic chemistry in creating novel molecular entities for therapeutic evaluation. nih.govrscbmcs.org The development of new synthetic methods is crucial for expanding the chemical space available to medicinal chemists. Organosilicon compounds, in general, are of growing interest in medicinal chemistry due to their unique physicochemical properties that can influence a molecule's conformation, lipophilicity, and metabolic stability. ugent.be The ability to introduce the vinyldimethylsilyl group into a molecule and subsequently modify the vinyl or fluoro substituents provides a powerful strategy for generating libraries of compounds for biological screening. upenn.edu

Precursor for Complex and Sterically Hindered Organosilicon Compounds

This compound is a valuable precursor for the synthesis of sterically hindered organosilicon compounds. aston.ac.uk The term "sterically hindered" refers to molecules where bulky atomic groups impede chemical reactions. psu.edu The strategic use of this compound allows chemists to construct intricate and crowded molecular frameworks around a central silicon atom.

One notable aspect is the ability of the vinyl group to participate in neighboring group effects, where it can influence the reactivity of other parts of the molecule. Research has shown that the vinyl group can provide anchimeric assistance in reactions, accelerating reaction rates significantly compared to analogous compounds without the vinyl group. psu.edu For instance, the reaction of (Me3Si)2C(SiMe2CH=CH2)(SiMe2I) is substantially faster than that of (Me3Si)3CSiMe2I in the presence of certain reagents. psu.edu This effect is attributed to the formation of a transient, vinyl-bridged silicocationic intermediate, which facilitates the reaction. psu.edu This phenomenon allows for the synthesis of complex structures that would be otherwise difficult to access.

The reactivity of the silicon-fluorine bond also plays a crucial role. The fluoride (B91410) can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups onto the silicon atom. This versatility makes this compound a key starting material for creating a wide array of complex and sterically crowded organosilicon compounds with tailored properties. researchgate.net

Role in the Design and Fabrication of Polymeric and Composite Materials

This compound is a significant monomer and surface modification agent in the creation of advanced polymeric and composite materials. googleapis.com Its vinyl group can readily participate in polymerization reactions, such as free-radical polymerization or co-polymerization with other vinyl monomers, to form polysiloxanes with tailored properties. The incorporation of the dimethylfluorosilyl moiety into the polymer backbone or as a side chain can impart desirable characteristics such as thermal stability, chemical resistance, and specific surface properties.

The fabrication of these advanced materials often involves sophisticated techniques like 3D printing and electrospinning, where the precise control over material properties is essential. lidsen.comresearchgate.net The use of well-defined monomers like this compound allows for the design of polymers with specific processability and performance characteristics required for these modern manufacturing methods. mdpi.commdpi.com The resulting polymeric and composite materials find applications in diverse fields, including aerospace, automotive, and microfluidics. nih.govgoogle.com

Future Perspectives and Research Directions

Development of Novel Materials with Enhanced Performance Characteristics

Vinyldimethylfluorosilane serves as a valuable monomer and precursor for a wide range of polymeric materials. Future research will focus on synthesizing novel silicon-based polymers with precisely controlled architectures and superior properties for advanced applications.

The incorporation of fluorine into polysiloxanes can impart unique properties such as enhanced thermal stability, chemical resistance, and low surface energy. The polymerization of vinyl-containing silanes is a primary route to creating these materials. nih.govlibretexts.org For example, vinyldimethylsilane can be converted into poly(dimethylsilyleneethylene) via hydrosilylation polymerization. dokumen.pub

Future research directions in materials science include:

Controlled Polymer Architectures: Developing synthetic methods to produce polymers with well-defined structures, such as block copolymers and hyperbranched polymers. mdpi.comrsc.org The Piers-Rubinsztajn reaction, which uses a tris(pentafluorophenyl)borane (B72294) catalyst, offers a route to structured siloxane copolymers. rsc.org

High-Performance Polymers: Creating materials for demanding environments, such as aerospace, automotive, and medical applications, where thermal stability, durability, and biocompatibility are critical. lidsen.com

Smart and Functional Materials: Integrating functional groups to create "smart" polymers that respond to external stimuli like light, temperature, or pH. lidsen.com This could lead to applications in sensors, drug delivery, and smart textiles. rsc.orglidsen.com

Sustainable Polymers: Focusing on the development of bio-based and biodegradable polymers to address environmental concerns associated with traditional plastics. researchgate.net

The table below summarizes some target properties and potential applications for novel materials derived from fluorosilanes.

| Property Enhancement | Potential Application | Relevant Monomer/Precursor |

| Increased Thermal Stability | Aerospace components, high-temperature lubricants | This compound |

| Enhanced Chemical Resistance | Chemical processing equipment, protective coatings | Fluorinated organosilanes |

| Biocompatibility | Medical implants, drug delivery systems. lidsen.com | Polysiloxanes |

| Tunable Optical Properties | Electro-optics, displays | Silicon-containing polymers |

Exploration of New Chemical Reactivity Modes and Synthetic Pathways for Fluorosilanes

The unique electronic properties conferred by the fluorine atom in fluorosilanes open up avenues for novel chemical transformations. Research in this area aims to move beyond traditional reactivity and discover new ways to synthesize and functionalize these valuable compounds.

A key area of interest is the selective activation of carbon-fluorine (C-F) bonds, which are typically very strong. researchgate.net Computational studies have been employed to investigate the mechanisms of C-F bond activation in fluoroarenes at ruthenium complexes, providing insights that can be applied to fluorosilanes. rsc.org Such studies help in designing catalysts that can selectively cleave C-F bonds, enabling new synthetic routes. researchgate.net

Future explorations in reactivity will likely involve:

Novel Cross-Coupling Reactions: Expanding the scope of cross-coupling partners for fluorosilanes beyond traditional organometallic reagents. nih.govwikipedia.org This includes developing methods for C(sp³)-hybridized organometallics, which has historically been challenging. nih.gov

Photoredox Catalysis: Utilizing light to drive novel transformations of fluorosilanes, such as atom transfer cyclization/elimination reactions. mdpi.com

Electrochemical Synthesis: Employing electroreductive methods to generate silyl (B83357) radicals, opening up new pathways for silylation chemistry. amazonaws.com

Fluoride-Mediated Activation: Developing new strategies for activating C-Si bonds using fluoride (B91410) ions to generate versatile synthons for further functionalization. researchgate.net

Integration of Advanced Characterization and Computational Methodologies in Organosilicon Research

A deeper understanding of the structure, bonding, and reactivity of organosilicon compounds like this compound is essential for future progress. The integration of advanced analytical techniques and computational modeling provides powerful tools for this purpose.

Advanced Characterization: Spectroscopic and spectrometric methods are crucial for elucidating the structure of newly synthesized organosilicon compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional (2D) NMR and solid-state ²⁹Si NMR, provide detailed information about molecular structure, dynamics, and connectivity in organosilicon polymers and materials. researchgate.netnumberanalytics.com

Mass Spectrometry (MS): High-resolution MS techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) are used for precise mass determination and for studying the fragmentation pathways of organosilicon ions, which aids in structural characterization. nih.gov

Vibrational Spectroscopy (IR and Raman): These techniques are used to identify functional groups and study the conformational preferences of organosilicon molecules, often in conjunction with computational calculations to interpret the spectra. memphis.edujournalagent.com

Computational Methodologies: Computational chemistry has become an indispensable tool for predicting the properties and reactivity of organosilicon compounds. rwth-aachen.de

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, predict regioselectivity, and calculate thermodynamic and spectroscopic properties. rsc.orgresearchgate.net For example, DFT has been used to study the hydrodefluorination of fluoroarenes, providing insights into catalyst design and reaction pathways. rsc.org

Ab Initio Methods: High-level ab initio calculations (e.g., MP2, CCSD) are employed for accurate determination of molecular structures and energies, particularly for smaller molecules or for benchmarking DFT results. memphis.eduscite.ai

Machine Learning: Emerging applications of machine learning and data mining are being used to predict synthesis routes for novel materials by extracting and analyzing data from scientific literature. mit.edu

The synergy between these advanced experimental and computational approaches will continue to accelerate the pace of discovery in organosilicon research, enabling the rational design of new catalysts, materials, and synthetic methods based on this compound and other fluorosilanes. archive.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for vinyldimethylfluorosilane, and how can reaction conditions be optimized for reproducibility?

- Methodology : Traditional synthesis involves hydrosilylation of vinyl compounds with dimethylfluorosilane precursors under inert atmospheres. Microwave-assisted synthesis (e.g., as used in cobaltoceniumylamido complexes ) can reduce reaction times and improve yields. Optimization requires systematic variation of catalysts (e.g., Pt-based), temperature (60–120°C), and solvent polarity. Monitor progress via <sup>19</sup>F NMR to track fluorosilane formation.

- Validation : Cross-validate purity using gas chromatography-mass spectrometry (GC-MS) and elemental analysis. Document deviations in byproduct formation (e.g., cyclic siloxanes) and adjust stoichiometry accordingly.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR for vinyl group confirmation; <sup>29</sup>Si NMR for silane backbone analysis.

- FTIR : Peaks at 1100–1250 cm⁻¹ (Si–F stretching) and 1600–1650 cm⁻¹ (C=C vinyl).

- X-ray crystallography : Resolve molecular geometry and bond angles (as applied in cobaltoceniumylamido crystal studies ).

- Best Practices : Calibrate instruments using reference standards (e.g., hexafluorobenzene for <sup>19</sup>F NMR) and report detection limits .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and fluorinated gloves to prevent dermal exposure.

- Monitor airborne fluoride ions via ion-selective electrodes, referencing hazard profiles of analogous fluorosilanes .

- Store under nitrogen to avoid hydrolysis.

Q. How is this compound applied in polymer chemistry, and what functional properties does it impart?

- Applications : Acts as a crosslinking agent in silicone elastomers, enhancing thermal stability. Vinyl groups enable radical-initiated copolymerization with styrene or acrylates.

- Property Analysis : Measure glass transition temperature (DSC) and hydrophobicity (contact angle testing). Compare with non-fluorinated analogs to isolate Si–F contributions .

Advanced Research Questions

Q. How can computational modeling clarify the reaction mechanisms of this compound in radical-mediated polymerizations?

- Approach :

- Use DFT calculations (e.g., Gaussian 16) to map energy barriers for radical addition to vinyl groups.

- Validate with experimental kinetic data (e.g., Arrhenius plots from time-resolved ESR) .

- Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects—address via COSMO-RS solvation models .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Conflicting <sup>29</sup>Si NMR shifts in hydrolyzed products.

- Root Cause : Variable hydration states or stereochemical isomerism.

- Resolution : Conduct variable-temperature NMR and spiking experiments with authentic standards .

Q. What experimental design principles mitigate confounding variables in studies of this compound’s environmental persistence?

- Design Framework :

- Factorial Design : Test interactions between pH, UV exposure, and microbial activity in biodegradation assays .

- Controls : Include non-fluorinated silanes and abiotic controls.

Q. What methodologies assess the bioaccumulation potential of this compound degradation products?

- Tiered Testing :

In silico : Predict logP and bioaccumulation factors using EPI Suite.

In vitro : Use fish hepatocyte assays (OECD TG 319) to measure metabolite uptake.

In situ : Field studies in model ecosystems (e.g., Daphnia magna exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.